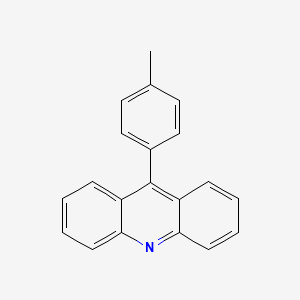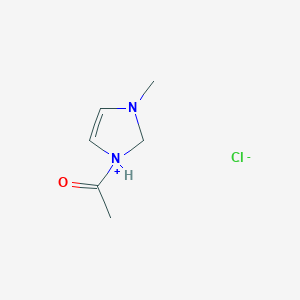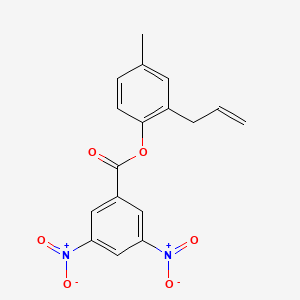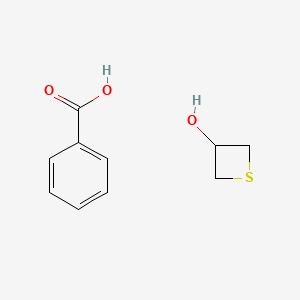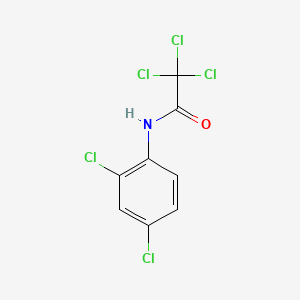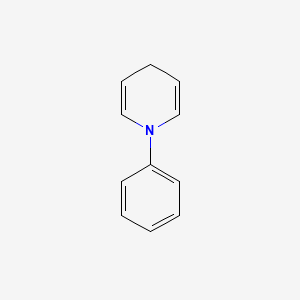![molecular formula C30H48N2O B14686318 3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole CAS No. 32764-84-4](/img/structure/B14686318.png)
3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole is a complex organic compound with a unique structure that includes multiple rings and functional groups
Vorbereitungsmethoden
The synthetic routes and reaction conditions for 3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole are not well-documented in the available literature. compounds with similar structures are typically synthesized through multi-step organic reactions involving cyclization, alkylation, and oxidation processes. Industrial production methods would likely involve optimizing these reactions for scale-up and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
The types of reactions that 3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole undergoes are not specifically detailed in the available sources. based on its structure, it is likely to participate in reactions such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions would depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
The scientific research applications of 3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole are not explicitly mentioned in the available literature. compounds with similar structures are often studied for their potential use in medicinal chemistry as drug candidates, in biology for their biological activity, and in industry for their chemical properties. This compound could potentially be explored for its pharmacological effects, interactions with biological targets, and utility in various chemical processes.
Wirkmechanismus
The mechanism of action for 3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole is not well-documented. based on its structure, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The specific molecular targets and pathways involved would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole can be compared with similar compounds such as 3a,6,6,10a,12a-pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole . The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which may confer distinct chemical and biological properties. Similar compounds may share some structural features but differ in their overall configuration and reactivity.
Eigenschaften
CAS-Nummer |
32764-84-4 |
|---|---|
Molekularformel |
C30H48N2O |
Molekulargewicht |
452.7 g/mol |
IUPAC-Name |
2,9,9,14,18-pentamethyl-17-(6-methylheptan-2-yl)-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-1(13),4,7-triene |
InChI |
InChI=1S/C30H48N2O/c1-19(2)10-9-11-20(3)21-14-16-30(8)23-12-13-25-27(4,5)26-24(31-33-32-26)18-28(25,6)22(23)15-17-29(21,30)7/h19-21,25H,9-18H2,1-8H3 |
InChI-Schlüssel |
QZPOCNRXNVNMQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CC5=NON=C5C4(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




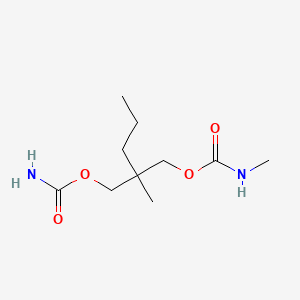
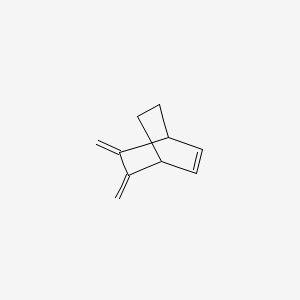
![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)
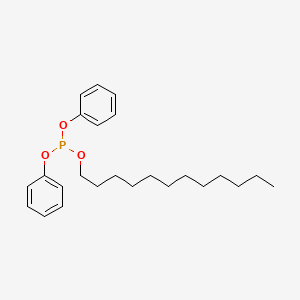
![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)

